Quinoline-6-boronic acid

Overview

Description

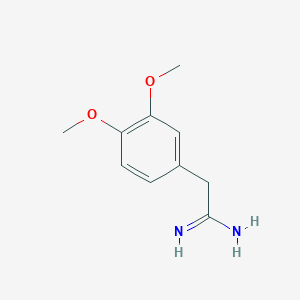

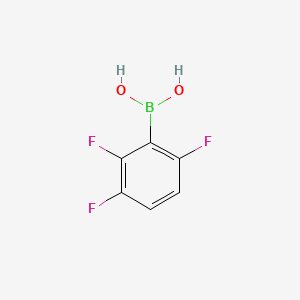

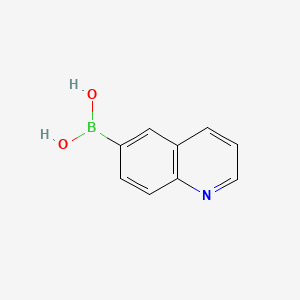

Quinoline-6-boronic acid and its derivatives are compounds that have garnered significant interest in various fields of chemistry and pharmacology. These compounds are characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, and a boronic acid functional group attached to the sixth position of the quinoline ring. The boronic acid group is known for its ability to form reversible covalent bonds with diols, including sugars, which makes it useful in molecular recognition and catalysis .

Synthesis Analysis

The synthesis of quinoline derivatives, including those with boronic acid functionalities, has been explored through various methods. One approach involves a direct convergent two-component synthesis from alpha,beta-unsaturated ketones and o-aminophenylboronic acid derivatives, which is regiocomplementary to traditional methods and proceeds under basic conditions . Another method includes a rhodium-catalyzed cross-coupling of aryl and aliphatic quinolinyl ketones with boronic acids, which demonstrates a tolerance for a range of functional groups and provides good to excellent yields . Additionally, palladium-catalyzed C-C bond formation of tautomerizable quinolinones with various boronic acids has been reported, leading to functionalized quinolines .

Molecular Structure Analysis

The molecular structure of quinoline-6-boronic acid derivatives is crucial for their reactivity and interaction with other molecules. The boronic acid functional group is known to participate in the formation of supramolecular structures through intermolecular B-N bonds, as demonstrated by 8-quinolineboronic acid (8-QBA) which can self-assemble in solid state and in solution . The steric and electronic properties of the substituents on the quinoline and boronic acid moieties can significantly influence the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Quinoline-6-boronic acid derivatives are versatile in chemical reactions. They have been used in boronic acid-catalyzed enantioselective aza-Michael additions , chemoselective reductions to tetrahydroquinolines , and reductive alkylations . These reactions are facilitated by the unique properties of the boronic acid group, which can act as a Lewis acid and a hydrogen-bond donor. The ability to form reversible covalent bonds with diols also makes these compounds suitable for glycan recognition, which is particularly relevant in the development of anti-influenza A virus drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-6-boronic acid derivatives are influenced by the presence of the boronic acid group. This group imparts unique reactivity patterns, such as the ability to undergo reversible covalent interactions with diols and participate in catalytic processes. The electrochemical properties of quinoline derivatives have been studied using boron-doped diamond anodes, revealing insights into the mineralization pathway of quinoline and the intermediates formed during oxidation . The boronic acid group also contributes to the formation of stable supramolecular structures through intermolecular bonding .

Scientific Research Applications

Electrochemical Mineralization of Quinoline

Research involving boron-doped diamond anodes has demonstrated the electrochemical mineralization of quinoline, identifying intermediate compounds during the oxidation process. This study contributes to understanding the degradation pathways of quinoline in water treatment processes, showcasing the application of boronic acid derivatives in environmental remediation (Wang et al., 2016).

Anti-Influenza A Virus Activities

Boronic acid modifications have been found to enhance the anti-influenza A virus activities of quindoline derivatives. These compounds prevent the entry of virus RNA into the nucleus and inhibit the activity of viral neuraminidase, offering a promising direction for developing new antiviral drugs (Wang et al., 2017).

Synthesis of Boron-Based Inhibitors

A novel procedure for the synthesis of borylated quinolines has been applied in developing potential boron-based inhibitors for homeodomain interacting protein kinase 2 (HIPK2). This research underscores the utility of boronic acid derivatives in the synthesis of pharmacological agents (Das et al., 2022).

Detection of Boronic Acids

The detection of boronic acids through excited-state intramolecular proton-transfer fluorescence highlights the role of boronic acid derivatives in analytical chemistry, providing a sensitive and selective method for monitoring synthetic reactions and detecting boron-containing compounds (Aronoff et al., 2013).

Rhodium-Catalyzed Interconversion

A study on the rhodium-catalyzed interconversion of quinolinyl ketones with boronic acids via C-C bond activation demonstrates the application of boronic acid derivatives in organic synthesis, facilitating the formation of functionalized ketones (Dennis et al., 2016).

Fluorescent Sensors for Sugar Recognition

Quinoline boronic acid derivatives have been utilized as fluorescent probes for carbohydrates, showing significant changes in fluorescence intensity upon binding, which is useful for developing fluorescent sensors for sugar recognition (Yang et al., 2003).

Mechanism of Action

Target of Action

Quinoline-6-boronic acid is a boronic acid derivative that is commonly used in Suzuki-Miyaura coupling reactions . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium . These catalysts play a crucial role in facilitating the formation of carbon-carbon bonds, which is the key step in Suzuki-Miyaura coupling .

Mode of Action

The mode of action of Quinoline-6-boronic acid involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst (e.g., palladium) forms a bond with the electrophilic organic group . Following this, the transmetalation step occurs, where the nucleophilic organic group (the boronic acid) is transferred from boron to the transition metal .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by Quinoline-6-boronic acid, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic chemistry for the synthesis of various complex organic compounds . The downstream effects of these reactions include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of Quinoline-6-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds . On a molecular and cellular level, the products of these reactions can have various effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of Quinoline-6-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it is involved are typically carried out under mild conditions and are tolerant to a wide range of functional groups . The exact environmental conditions (eg, temperature, pH, presence of other chemicals) can impact the efficiency and outcome of the reaction .

Safety and Hazards

Future Directions

Given the growing interest in boronic acids in medicinal chemistry, future research could focus on extending studies with Quinoline-6-boronic acid to obtain new promising drugs . Additionally, the development of new synthesis methods, such as the one involving acoustic dispensing technology, could pave the way for the creation of unprecedented boronic acid libraries .

properties

IUPAC Name |

quinolin-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLSBLXNMVKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400626 | |

| Record name | Quinoline-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-6-boronic acid | |

CAS RN |

376581-24-7 | |

| Record name | Quinoline-6-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)